4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 465514-13-0
VCID: VC3721986
InChI: InChI=1S/C10H12ClNO5S2/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Molecular Formula: C10H12ClNO5S2
Molecular Weight: 325.8 g/mol

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride

CAS No.: 465514-13-0

Cat. No.: VC3721986

Molecular Formula: C10H12ClNO5S2

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride - 465514-13-0

Specification

CAS No. 465514-13-0
Molecular Formula C10H12ClNO5S2
Molecular Weight 325.8 g/mol
IUPAC Name 4-morpholin-4-ylsulfonylbenzenesulfonyl chloride
Standard InChI InChI=1S/C10H12ClNO5S2/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2
Standard InChI Key ZZSBUDUHESWZJB-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with two key functional groups: a morpholine-4-sulfonyl group and a sulfonyl chloride moiety. The morpholine component provides a heterocyclic element to the structure, while the sulfonyl chloride group serves as a reactive site for further functionalization. The molecular architecture of this compound facilitates its role as an electrophilic reagent, particularly useful in nucleophilic substitution reactions.

Physical and Chemical Properties

The compound exists as a solid at room temperature with a molecular weight of 325.8 g/mol, making it a medium-sized organic molecule. Its physical state and stability are important considerations for storage and handling in laboratory settings. The presence of the sulfonyl chloride group makes it particularly sensitive to moisture, as this functional group readily hydrolyzes in the presence of water.

Chemical Identifiers and Nomenclature

To ensure precise identification and standardization in scientific literature, multiple chemical identifiers are associated with this compound, as detailed in Table 1.

Table 1: Chemical Identifiers of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride

Identifier TypeValue
CAS Number465514-13-0
Molecular FormulaC10H12ClNO5S2
Molecular Weight325.8 g/mol
IUPAC Name4-morpholin-4-ylsulfonylbenzenesulfonyl chloride
InChI KeyZZSBUDUHESWZJB-UHFFFAOYSA-N
PubChem CID2779790
SMILES NotationC1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

The compound is known by several synonyms in the chemical literature, including 4-morpholin-4-ylsulfonyl benzenesulfonyl chloride, 4-morpholine-4-sulfonyl benzene-1-sulfonyl chloride, 4-morpholinosulfonyl benzene-1-sulfonyl chloride, and 4-morpholine-4-sulfonyl phenylsulfonyl chloride .

Synthesis and Preparation

Synthetic Routes

The primary synthetic pathway for 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride involves the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with thionyl chloride under reflux conditions. This process effectively converts the carboxylic acid group into the corresponding sulfonyl chloride functionality. The reaction proceeds through nucleophilic acyl substitution, which is a fundamental transformation in organic synthesis.

Reaction Conditions and Optimization

The synthesis typically requires controlled reaction conditions to ensure high yield and purity. The reaction with thionyl chloride is generally conducted under anhydrous conditions to prevent hydrolysis of the highly reactive sulfonyl chloride product. Temperature control and reaction time are critical parameters that affect the yield and quality of the final product. Commercial preparations typically achieve purities of approximately 97%, indicating the efficacy of current synthetic methodologies .

Applications and Uses

Role in Organic Synthesis

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride serves as a valuable building block in organic synthesis due to its bifunctional nature. The sulfonyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. These transformations are crucial in the construction of complex molecular architectures.

Pharmaceutical Applications

The compound has significant applications in pharmaceutical research and development. It is particularly useful in the synthesis of pharmaceutical intermediates where the sulfonamide linkage is a common structural motif. Many sulfonamide-containing drugs exhibit antimicrobial, antidiabetic, and anti-inflammatory properties, highlighting the importance of reagents like 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride in medicinal chemistry.

Biomolecular Modifications

One of the most notable applications of this compound is in the modification of biomolecules. The selective reaction of the sulfonyl chloride group with specific amino acid residues (particularly lysine) in proteins enables site-directed functionalization of biological macromolecules. This capability has implications for protein labeling, drug delivery systems, and the development of bioconjugates for therapeutic and diagnostic purposes.

ParameterSpecification
AppearanceSolid
Purity≥97%
GradeTechnical
Common Package Sizes250 mg, 1 g, 10 g
Storage ContainerAmber Glass Bottle
Recommended UseResearch purposes only

Comparative Analysis and Structure Relationships

Comparison with Related Compounds

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride belongs to a broader family of sulfonyl chlorides and bifunctional aromatic sulfonyl compounds. Its reactivity profile and applications can be compared with related compounds such as tosyl chloride (p-toluenesulfonyl chloride) and benzenesulfonyl chloride. The addition of the morpholine-4-sulfonyl group provides distinct physicochemical properties and reactivity patterns that differentiate it from simpler sulfonyl chlorides.

Structure-Activity Relationships

The presence of both the morpholine ring and the sulfonyl chloride group creates a molecule with interesting electronic properties. The morpholine ring introduces a basic nitrogen atom that can participate in hydrogen bonding and affects the electron distribution within the molecule. This structural feature influences the compound's solubility, reactivity, and binding characteristics when incorporated into larger molecular systems or when interacting with biological targets.

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